molecular formula C9H9F3 B3043134 1-Ethyl-2-(trifluoromethyl)benzene CAS No. 74423-01-1

1-Ethyl-2-(trifluoromethyl)benzene

Cat. No. B3043134
CAS RN: 74423-01-1
M. Wt: 174.16 g/mol
InChI Key: YEFRNUDXXWZZCS-UHFFFAOYSA-N
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Description

Trifluoromethylbenzene is a type of aromatic compound where a trifluoromethyl group (-CF3) is attached to a benzene ring . It’s also known by other names such as Toluene, α,α,α-trifluoro-; α,α,α-Trifluorotoluene; (Trifluoromethyl)benzene; Benzenyl fluoride; Benzotrifluoride; Benzylidyne fluoride; Phenylfluoroform .


Molecular Structure Analysis

The molecular structure of trifluoromethylbenzene consists of a benzene ring with a trifluoromethyl group attached to it . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The molecular weight of trifluoromethylbenzene is 146.1098 . More specific physical and chemical properties of “1-Ethyl-2-(trifluoromethyl)benzene” are not available in the sources I found.

Mechanism of Action

The mechanism of action for these types of compounds often involves nucleophilic substitution reactions . This two-step mechanism is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

While specific safety and hazard information for “1-Ethyl-2-(trifluoromethyl)benzene” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used .

Future Directions

Trifluoromethyl groups are finding increased utility as a substituent in bioactives . About 10% of all marketed pharmaceuticals contain a fluorine atom, and even more fluorinated drugs are predicted to be developed in the near future . Trifluoromethylbenzene could potentially have similar applications.

properties

IUPAC Name

1-ethyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFRNUDXXWZZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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